Benzene-1,3,5-tricarboxylic acid--pyridine (1/3)
Beschreibung
Benzene-1,3,5-tricarboxylic acid–pyridine (1/3) is a co-crystal compound formed between benzene-1,3,5-tricarboxylic acid and pyridineThe co-crystal formation involves hydrogen bonding interactions, which contribute to its stability and functionality .
Eigenschaften
CAS-Nummer |
185681-51-0 |
|---|---|
Molekularformel |
C24H21N3O6 |
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
benzene-1,3,5-tricarboxylic acid;pyridine |
InChI |
InChI=1S/C9H6O6.3C5H5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-4-6-5-3-1/h1-3H,(H,10,11)(H,12,13)(H,14,15);3*1-5H |
InChI-Schlüssel |
GWXQMRWDQVLTMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of benzene-1,3,5-tricarboxylic acid–pyridine (1/3) involves the co-crystallization of benzene-1,3,5-tricarboxylic acid with pyridine. The process typically includes dissolving both components in a suitable solvent, such as ethanol or water, followed by slow evaporation or cooling to induce crystallization. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the quality and yield of the co-crystals .
Industrial Production Methods: Industrial production of this compound may involve large-scale crystallization techniques, including solvent evaporation, cooling crystallization, or anti-solvent crystallization. These methods ensure the efficient production of high-purity co-crystals suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene-1,3,5-tricarboxylic acid–pyridine (1/3) can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene-1,3,5-tricarboxylic acid–pyridine (1/3) has a wide range of scientific research applications, including:
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
